molecular formula C19H17ClN2O3S B2958296 N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 301176-55-6

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2958296
CAS RN: 301176-55-6
M. Wt: 388.87
InChI Key: QRDBVEHTNSWEDR-UHFFFAOYSA-N
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Description

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a thiazole derivative that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.

Scientific Research Applications

Anti-inflammatory and Antioxidant Activities

Research on novel compounds such as N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives has shown potential anti-inflammatory activity and p38α MAP kinase inhibition, indicating their potential application in designing new anti-inflammatory drugs (Tariq et al., 2018). Another study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed good antioxidant activity, suggesting their use in combating oxidative stress-related conditions (Koppireddi et al., 2013).

Antimicrobial Activity

Compounds like 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides have been synthesized and evaluated for their antimicrobial activity, showing potential applications in developing new antimicrobial agents (Badiger et al., 2013).

VEGF-A Inhibition for Antiproliferative Effects

The synthesis of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides and their evaluation for antiproliferative effects through VEGF-A inhibition highlight their potential application in cancer therapy (Prashanth et al., 2014).

Enzyme Inhibition for Disease Treatment

Research on the structure-activity relationships of dual inhibitors of PI3K/mTOR enzymes, such as compounds involving various 6,5-heterocycles, demonstrates their application in designing drugs for diseases where these enzymes play a crucial role (Stec et al., 2011).

properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-24-14-6-8-15(9-7-14)25-12-18(23)22-19-21-11-16(26-19)10-13-4-2-3-5-17(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBVEHTNSWEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

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